3-(2-Amino-3-methylbutanamido)propanoic acid
Description
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-[(2-amino-3-methylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(9)8(13)10-4-3-6(11)12/h5,7H,3-4,9H2,1-2H3,(H,10,13)(H,11,12) |
InChI Key |
OIDHLYXOLSBIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-VAL-BETA-ALA-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition involving coupling, washing, and deprotection steps .
Industrial Production Methods
Industrial production of H-VAL-BETA-ALA-OH can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-VAL-BETA-ALA-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of H-VAL-BETA-ALA-OH include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
H-VAL-BETA-ALA-OH has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide behavior.
Biology: Investigated for its role in enzyme-substrate interactions and protein folding studies.
Medicine: Explored for its potential therapeutic applications, including as a component of drug delivery systems and as a bioactive peptide in various treatments.
Industry: Utilized in the development of novel materials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of H-VAL-BETA-ALA-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Chlorinated 3-Phenylpropanoic Acid Derivatives
- Example Compounds: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1), 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3) .
- Structural Differences: Aromatic chlorination and hydroxylation on the phenyl ring vs. the aliphatic 2-amino-3-methylbutanamido group in the target compound.
- Biological Activity : Antimicrobial against E. coli and S. aureus (MIC values < 10 µg/mL for compound 1) .
- Key Insight : Chlorination enhances antimicrobial potency but reduces solubility compared to the target compound’s polar amide group.
3-(Methylthio)propanoic Acid Esters
- Example Compounds: 3-(Methylthio)propanoic acid methyl ester, ethyl ester .
- Structural Differences : Thioether and ester groups vs. the amide and carboxylic acid in the target compound.
BMAA (2-Amino-3-(methylamino)-propanoic Acid)
- Structural Differences: Methylamino substitution at position 3 vs. the branched 2-amino-3-methylbutanamido group.
- Biological Activity: Neurotoxic excitatory amino acid linked to ALS; low BBB permeability (brain:plasma ratio ~0.1 after chronic dosing) .
- Key Insight : The target compound’s bulkier side chain may improve BBB penetration compared to BMAA’s linear structure.
3-[(2-Amino-3-phenylpropanoyl)amino]propanoic Acid
- Structural Differences: Phenyl group in the aminoacyl side chain vs. the methylbutyl group in the target compound.
- Biological Activity : Precursor in plant aldehyde biosynthesis; lower oxidative stability due to aromaticity .
- Key Insight : Aliphatic branching in the target compound enhances metabolic stability over aromatic analogues.
STOCK1N-69160
- Structure: [(S)-2-((R)-4-((R)-2-amino-3-methylbutanamido)-3-(4-chlorophenyl)butanamido)propanoic acid hydrochloride] .
- Biological Activity : Potent SARS-CoV-2 PLpro inhibitor (docking score: −12.3 kcal/mol; MD simulation stability >30 ns) .
- Key Insight : The target compound serves as a core scaffold for STOCK1N-69160, where additional chlorophenyl and chiral centers enhance protease binding.
Pharmacokinetic and Pharmacodynamic Comparisons
Biological Activity
3-(2-Amino-3-methylbutanamido)propanoic acid, known by its chemical formula C₁₆H₂₁N₃O₃, is a dipeptide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propanoic acid backbone with an amino group and a 3-methylbutanamide substituent, contributing to its unique properties. Its molecular weight is approximately 303.36 g/mol, and it is classified under amino acids and peptides, which are crucial for various biochemical processes.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. These interactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary studies suggest that it may exhibit binding affinities similar to those observed in other amino acid derivatives, particularly in relation to neurotransmitter receptors.
Biological Activity
The compound's biological activity can be categorized into several key areas:
Comparative Studies
To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 2-Amino-3-phosphonopropionic acid | Moderate | Involved in signaling |
| 2-Amino-3-(methylamino)propanoic acid | High | Neurotoxic properties linked to diseases |
| 2-Amino-4-methylthio-butanoic acid | Low | Contains a thioether group affecting metabolism |
These comparisons highlight the potential for diverse biological activities based on minor structural variations.
Case Studies and Research Findings
- Neurodegenerative Disease Models : In vivo studies using animal models have demonstrated that dipeptides similar to this compound can modulate neurodegenerative pathways, potentially reducing the severity of symptoms associated with diseases like Alzheimer's and Parkinson's .
- Antifungal Activity : A study evaluating a series of antifungal peptides revealed that modifications in peptide structure could enhance their efficacy against fungal infections. Although specific data on this compound is limited, the structural framework suggests potential for similar applications .
- Histone Deacetylase (HDAC) Inhibition : Research on related compounds has shown that certain dipeptides can inhibit HDAC enzymes, which play critical roles in gene regulation and cellular processes. The implications for cancer therapy are significant, suggesting further exploration of this compound's role in this context .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Amino-3-methylbutanamido)propanoic acid, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves coupling protected amino acid derivatives under controlled conditions. For example, amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF at 0–4°C minimizes racemization. Post-reaction purification via reverse-phase HPLC or ion-exchange chromatography ensures removal of unreacted precursors and byproducts . Side reactions, such as oxidation of the amino group, can be suppressed using inert atmospheres (N₂/Ar) and antioxidants like TCEP .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms stereochemistry and identifies proton environments (e.g., α-H resonances at δ 3.8–4.2 ppm).
- FT-IR : Peaks at 1650–1700 cm⁻¹ (amide I) and 1550–1600 cm⁻¹ (amide II) validate the backbone.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides exact mass verification (e.g., [M+H]⁺ for C₉H₁₇N₂O₃⁺: calc. 201.1238) .
Q. What are the recommended storage conditions to maintain stability in laboratory settings?
- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers under desiccation (silica gel). For aqueous solutions, adjust pH to 6–7 (PBS buffer) and add 0.02% sodium azide to prevent microbial growth. Avoid freeze-thaw cycles; aliquot working solutions .
Advanced Research Questions
Q. How can molecular docking studies evaluate interactions of this compound with target enzymes (e.g., viral proteases)?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the ligand (AMBER force field) and receptor (PDB ID of target enzyme) files.
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å).
- MD Simulations : Run 50–100 ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., with catalytic residues like Cys111 in SARS-CoV-2 PLpro) and binding free energy (MM-PBSA) .
Q. How do stereoisomers influence biological activity, and what methods resolve discrepancies in data?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities due to chiral center interactions. Resolve stereoisomers via chiral HPLC (Chiralpak IA column, hexane:isopropanol mobile phase). Validate using circular dichroism (CD) spectroscopy. For bioactivity assays, compare IC₅₀ values of (R)- and (S)-forms in enzyme inhibition studies (e.g., fluorescence-based protease assays) .
Q. What computational tools predict ADME/tox properties, and how are these validated experimentally?
- Methodological Answer :
- ADME Prediction : SwissADME or QikProp estimates bioavailability (%ABS), BBB permeability, and CYP450 inhibition.
- Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity.
- Validation : In vitro assays: Caco-2 permeability, microsomal stability (t₁/₂ > 60 min), and Ames test for mutagenicity .
Q. What strategies analyze conflicting bioactivity data from different experimental models?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Apply statistical meta-analysis (e.g., random-effects model) to reconcile EC₅₀ variations. Investigate confounding factors: cell line-specific receptor expression (qPCR/WB) or compound stability under assay conditions (LC-MS monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
